molecular formula C17H10N4O2 B11454172 4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile

4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B11454172
M. Wt: 302.29 g/mol
InChI Key: XVXYGDCQEOBMKX-UHFFFAOYSA-N
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Description

4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound with a unique structure that includes cyano, nitro, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of p-chlorotoluene with magnesium powder in tetrahydrofuran to form a Grignard reagent, which is then coupled with o-chlorobenzonitrile in the presence of a catalyst like manganese chloride . This method enhances the catalytic efficiency and improves the conversion rate, making it suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)benzonitrile
  • 4-Cyano-4’-methylbiphenyl
  • 2-Methyl-4-cyanophenylboronic acid

Uniqueness

4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile is unique due to its combination of cyano, nitro, and methylphenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and modifications .

Properties

Molecular Formula

C17H10N4O2

Molecular Weight

302.29 g/mol

IUPAC Name

4-[cyano-(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H10N4O2/c1-11-2-4-12(5-3-11)16(10-20)15-6-13(8-18)14(9-19)7-17(15)21(22)23/h2-7,16H,1H3

InChI Key

XVXYGDCQEOBMKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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